molecular formula C10H15ClFNO B1383733 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride CAS No. 2059971-22-9

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride

Cat. No.: B1383733
CAS No.: 2059971-22-9
M. Wt: 219.68 g/mol
InChI Key: XDTJYBMUJSVZKL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that features a fluorinated aromatic ring, an amino group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with a suitable amine to form an imine intermediate, followed by reduction to yield the desired amino alcohol. The hydrochloride salt is then formed by treating the amino alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a secondary or tertiary amine.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoroacetophenone or 2-fluorobenzaldehyde.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenyl-2-methylpropan-1-ol hydrochloride: Lacks the fluorine atom, which may result in different biological activity and binding properties.

    2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride: The fluorine atom is positioned differently on the aromatic ring, potentially affecting its reactivity and interactions.

Uniqueness

2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-(2-fluorophenyl)-2-methylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-4-2-3-5-9(8)11;/h2-5,13H,6-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTJYBMUJSVZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 2
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 3
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 4
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 5
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Reactant of Route 6
2-Amino-3-(2-fluorophenyl)-2-methylpropan-1-ol hydrochloride

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